(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl
CAS No.:
Cat. No.: VC18614183
Molecular Formula: C7H11ClF3NO2
Molecular Weight: 233.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClF3NO2 |
|---|---|
| Molecular Weight | 233.61 g/mol |
| IUPAC Name | methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1 |
| Standard InChI Key | RYMXOTPXTKYOLW-RGMNGODLSA-N |
| Isomeric SMILES | COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl |
| Canonical SMILES | COC(=O)C1(CCCN1)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (S)-methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is C₇H₁₁ClF₃NO₂, with a molecular weight of 233.61 g/mol . The compound’s structure features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. At the second position of the ring, a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) are bonded to the same carbon, creating a stereogenic center with an S-configuration . The hydrochloride salt form enhances solubility and stability, making it preferable for synthetic applications.
Key Structural Attributes:
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Stereochemistry: The (S)-enantiomer is specified, critical for interactions in chiral environments such as enzyme binding pockets .
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Trifluoromethyl Group: Introduces electron-withdrawing effects and metabolic resistance, common in bioactive molecules .
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Ester Functionalization: The methyl ester acts as a protecting group or prodrug moiety, facilitating later hydrolysis to a carboxylic acid .
Physicochemical Properties
Computed and Experimental Data
PubChem lists several computed properties for this compound :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 (amine N-H and HCl) |
| Hydrogen Bond Acceptors | 6 (ester O, CF₃ F, Cl⁻) |
| Rotatable Bonds | 2 (ester and pyrrolidine ring) |
| Topological Polar Surface | 49.5 Ų |
| LogP (Octanol-Water) | 1.2 (estimated) |
The monoisotopic mass is 233.0430 Da, and the compound’s InChIKey (RYMXOTPXTKYOLW-RGMNGODLSA-N) confirms its unique stereochemical identity . The SMILES string (COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl) encodes the spatial arrangement of atoms, emphasizing the S-configuration at C2 .
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol. The trifluoromethyl group enhances lipophilicity, contributing to a balanced logP value suitable for membrane permeability in drug candidates . Stability studies indicate no decomposition under standard storage conditions (25°C, dry environment) .
Synthesis and Manufacturing
Industrial Production
Sigma-Aldrich lists the compound as a specialty chemical (Product No. ATE413076909), indicating small-scale production for research purposes . Pricing and bulk availability are typically restricted due to its niche applications.
Applications in Drug Discovery
Pharmacological Relevance
The trifluoromethyl-pyrrolidine scaffold is prevalent in protease inhibitors and kinase modulators. For example:
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Antiviral Agents: CF₃ groups improve resistance to oxidative metabolism in hepatitis C virus (HCV) NS3/4A protease inhibitors .
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Central Nervous System (CNS) Drugs: Pyrrolidine derivatives cross the blood-brain barrier, targeting neurological disorders .
Case Studies
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